4-O-tert-Butyldimethylsilyl Epi Lovastatin
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Overview
Description
4-O-tert-Butyldimethylsilyl Epi Lovastatin: is a chemically modified derivative of Lovastatin, a well-known cholesterol-lowering agent. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 4-O position, which serves as a protective group. The molecular formula of this compound is C30H50O5Si , and it has a molecular weight of 518.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-Butyldimethylsilyl Epi Lovastatin typically involves the protection of the hydroxyl group at the 4-O position of Lovastatin. This is achieved by reacting Lovastatin with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-O-tert-Butyldimethylsilyl Epi Lovastatin undergoes various chemical reactions, including:
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the parent compound, Lovastatin.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Substitution: The silyl group can be substituted with other protective groups or functional groups under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as halides or other silylating agents
Major Products Formed
Hydrolysis: Lovastatin.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various silyl ethers or other protected derivatives
Scientific Research Applications
4-O-tert-Butyldimethylsilyl Epi Lovastatin is primarily used in scientific research as a protected impurity of Lovastatin. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Lovastatin impurities.
Biology: Studied for its potential effects on biological systems, particularly in the context of cholesterol metabolism.
Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new cholesterol-lowering agents.
Industry: Used in the pharmaceutical industry for quality control and validation of analytical methods
Mechanism of Action
The mechanism of action of 4-O-tert-Butyldimethylsilyl Epi Lovastatin is similar to that of Lovastatin. It inhibits the enzyme HMG-CoA reductase , which is involved in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The silyl group serves as a protective group, allowing for the study of the compound’s effects without interference from the hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Lovastatin: The parent compound, used as a cholesterol-lowering agent.
Simvastatin: A derivative of Lovastatin with a similar mechanism of action.
Atorvastatin: Another cholesterol-lowering agent with a different chemical structure but similar therapeutic effects
Uniqueness
4-O-tert-Butyldimethylsilyl Epi Lovastatin is unique due to the presence of the tert-butyldimethylsilyl group, which provides protection to the hydroxyl group at the 4-O position. This modification allows for the study of the compound’s properties and reactions without interference from the hydroxyl group, making it a valuable tool in scientific research .
Properties
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5Si/c1-10-20(3)29(32)34-26-16-19(2)15-22-12-11-21(4)25(28(22)26)14-13-23-17-24(18-27(31)33-23)35-36(8,9)30(5,6)7/h11-12,15,19-21,23-26,28H,10,13-14,16-18H2,1-9H3/t19-,20+,21-,23+,24+,25-,26-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUJIMXHROAZNZ-LLDGAUDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747265 |
Source
|
Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82978-03-8 |
Source
|
Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2R)-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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